![molecular formula C26H17N3O6 B2854027 (Z)-methyl 2-((1-(4-nitrophenyl)-3-phenyl-1H-pyrazol-4-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate CAS No. 956815-04-6](/img/structure/B2854027.png)
(Z)-methyl 2-((1-(4-nitrophenyl)-3-phenyl-1H-pyrazol-4-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate
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Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole ring and the benzofuran ring would likely contribute to the rigidity of the molecule, while the nitrophenyl group could introduce some electronic effects that could influence the reactivity of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the specific conditions. The nitro group could be reduced to an amino group, the pyrazole ring could undergo various substitutions, and the benzofuran ring could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. The presence of multiple rings would likely make it quite rigid, and the nitrophenyl group could make it somewhat polar. This could influence its solubility, melting point, and other physical properties .Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-nitrophenyl derivatives, have been studied for their interaction with various nanostructured materials .
Mode of Action
It’s worth noting that 4-nitrophenyl derivatives have been used in catalytic reduction reactions . These reactions involve the interaction of the compound with nanostructured materials, leading to changes in the compound’s structure and properties .
Biochemical Pathways
The reduction of 4-nitrophenol, a component of this compound, has been extensively studied . This reduction process is considered a benchmark reaction to assess the activity of nanostructured materials .
Pharmacokinetics
Similar compounds have been studied for their in vivo metabolism .
Result of Action
The reduction of 4-nitrophenol, a component of this compound, has been used as a model reaction to assess the activity of nanostructured materials .
Action Environment
Solvent effects on similar reactions, such as the reduction of 4-nitrophenol, have been studied .
properties
IUPAC Name |
methyl (2Z)-2-[[1-(4-nitrophenyl)-3-phenylpyrazol-4-yl]methylidene]-3-oxo-1-benzofuran-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17N3O6/c1-34-26(31)17-7-12-22-21(13-17)25(30)23(35-22)14-18-15-28(19-8-10-20(11-9-19)29(32)33)27-24(18)16-5-3-2-4-6-16/h2-15H,1H3/b23-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYPXLWTWZGLLC-UCQKPKSFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OC(=CC3=CN(N=C3C4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-])C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC2=C(C=C1)O/C(=C\C3=CN(N=C3C4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-])/C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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